

Pilaralisib: A Technical Guide to Target Profile and Isoform Selectivity

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Compound of Interest

Compound Name: *Pilaralisib*

Cat. No.: *B611989*

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Introduction

Pilaralisib (also known as XL147 and SAR245408) is a potent, orally bioavailable small molecule inhibitor of the Class I phosphoinositide 3-kinases (PI3Ks).[1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations or amplification of PI3K genes, is a frequent event in human cancers, making it a key target for therapeutic intervention.[1][4] **Pilaralisib** has been investigated in clinical trials for a variety of solid tumors and hematological malignancies, including breast cancer, non-small cell lung cancer, and chronic lymphocytic leukemia.[2][5][6][7] This technical guide provides an in-depth overview of the target profile and isoform selectivity of **Pilaralisib**, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Target Profile and Isoform Selectivity

Pilaralisib is a pan-Class I PI3K inhibitor, demonstrating potent activity against the α , δ , and γ isoforms, with weaker activity against the β isoform.[8][9] It functions as an ATP-competitive inhibitor, reversibly binding to the kinase domain of the p110 catalytic subunit of PI3K.[3][9] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that activates downstream signaling components, most notably the serine/threonine kinase Akt.[1]

Quantitative Inhibitory Activity

The isoform selectivity of **Pilaralisib** has been characterized through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC₅₀) summarized in the table below.

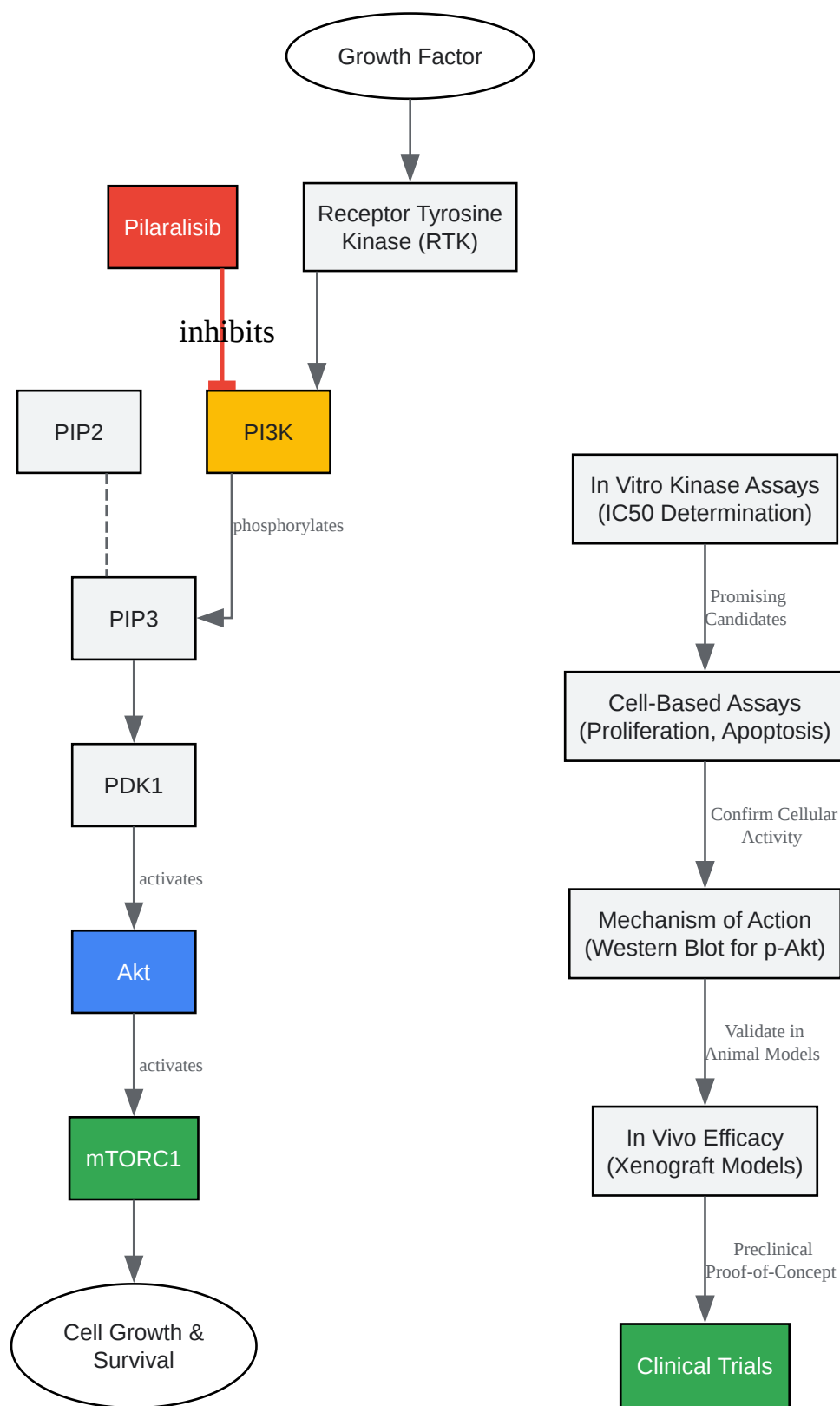
Target	IC ₅₀ (nM)
PI3K α	39[8][9]
PI3K β	383[9]
PI3K γ	23[8][9]
PI3K δ	36[8][9]
DNA-PK	4750[2]
VPS34	6974[2]

Data presented as IC₅₀ values determined in cell-free kinase assays.

Pilaralisib exhibits significantly higher potency against the α , γ , and δ isoforms of PI3K compared to the β isoform.[9] It also shows weak activity against the related kinases DNA-dependent protein kinase (DNA-PK) and vacuolar protein sorting 34 (VPS34).[2]

Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that **Pilaralisib** targets. The following diagram illustrates the key components of this pathway and the point of inhibition by **Pilaralisib**.



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